Magnesium methanolate

Overview

Description

Magnesium methanolate, also known as magnesium methoxide, is a chemical compound that is often used as a reagent in organic synthesis. It is typically synthesized by the reaction of magnesium with methanol. The compound has been studied for its role in various chemical reactions, including reductive couplings, selective reductions, and deprotections, as well as its potential as a precursor for magnesia and a catalyst in organic transformations .

Synthesis Analysis

The synthesis of magnesium methanolate involves the reaction of magnesium metal with methanol. This process can lead to the formation of a crystal solvate of magnesium methoxide with methanol, as reported in the X-ray diffraction study of the crystals deposited from the solution obtained by this reaction . The synthesis is not only important for the production of magnesium methanolate itself but also serves as a basis for understanding the mechanism of desolvation of the compound .

Molecular Structure Analysis

The molecular structure of magnesium methanolate has been elucidated through X-ray diffraction studies. The compound forms a complex structure that includes cubane neutral molecules, cations, anions, and non-coordinated solvating methanol molecules. These components are linked into a three-dimensional framework by a complicated hydrogen-bonding system . The detailed understanding of the molecular structure is crucial for the comprehension of the compound's reactivity and properties.

Chemical Reactions Analysis

Magnesium methanolate is involved in a variety of chemical reactions. It has been used as a reducing agent in the chemoselective reduction of nitroarenes, conjugated acetylenes, and pyrimidine-2(1H)-ones . Additionally, it has been employed for the selective deprotection of esters and the dehalogenation of (hetero)aryl halides . These reactions demonstrate the versatility and efficiency of magnesium methanolate as a reagent in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of magnesium methanolate are influenced by its molecular structure. The compound's thermal behavior has been studied, revealing that it decomposes in three steps at specific temperature ranges. The intermediates formed during decomposition have been characterized by elementary analysis and IR spectroscopy . Furthermore, magnesium methanolate has been explored as a precursor for magnesia, with the magnesium oxides obtained by decomposition exhibiting different particle morphologies . The compound's reactivity and selectivity in various organic transformations are also related to its acid-base properties .

Scientific Research Applications

Organic Syntheses : Magnesium methanolate is a versatile and efficient reducing agent in organic synthesis. It's used in reductive cyclization, elimination, cleavage, reduction of conjugated double bonds, desulfonylation, and reduction of various functional groups (Lee et al., 2004).

Selective Deprotection of Esters : It effectively deprotects alkyl esters, providing good to excellent selectivity for different esters in organic synthesis (Xu et al., 1994).

Biodiesel Production : Magnesium methanolate is used in the transesterification of waste cooking oil for biodiesel production. Nanostructured MgO catalysts synthesized using methanol have shown high efficiency in this process (Ashok et al., 2018).

Synthesis of Magnesia : It serves as a precursor for magnesia (MgO) production. The thermal decomposition of magnesium methanolate and the resulting particle morphologies of magnesium oxide are areas of study (Thoms et al., 1995).

Surface Chemistry Studies : Magnesium methanolate plays a role in surface chemistry, particularly in the adsorption of methanol on magnesium oxide surfaces. Studies include the investigation of methanol adsorption on magnesium oxide with defects (Branda et al., 2003).

Reduction of Acetylenes : It is used for the selective reduction of conjugated acetylenes to saturated derivatives (Hutchins et al., 1989).

Transesterification in Biodiesel Production : Mg/MeOH is involved in the transesterification reactions of vegetable oils to produce biodiesel, with magnesium oxide acting as a catalyst (Demirbaş, 2008).

Mechanism of Action

Target of Action

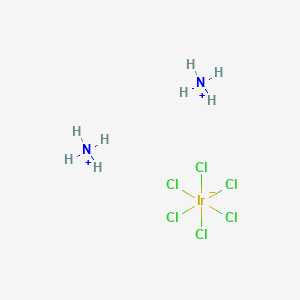

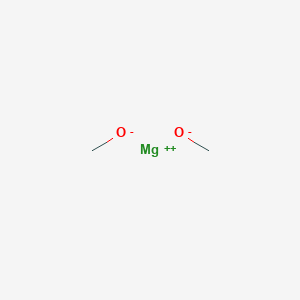

Magnesium methanolate, also known as magnesium dimethanolate or magnesium dimethoxide, is a compound with the formula Mg(OCH3)2 It’s worth noting that magnesium, in general, plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis .

Mode of Action

They serve as a co-factor for various biologic processes, including protein synthesis, neuromuscular function, and nucleic acid stability . Magnesium ions can also act as a noncompetitive inhibitor of inositol triphosphate-gated calcium channels, influencing the uptake and distribution of calcium .

Biochemical Pathways

Magnesium is involved in numerous biochemical pathways. It is essential for protein synthesis, energy production, and DNA stability . Disturbances in intracellular magnesium concentrations can result in delayed cell growth and metabolic defects . Magnesium also links together two phosphate groups in a macromolecule, which is responsible for the folding of biomolecules, such as enzymes and DNA/RNA .

Pharmacokinetics

It’s known that magnesium homeostasis in the body is largely regulated by intestinal absorption and renal excretion . Less than 1% of total body magnesium is found in serum and red blood cells. It is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%) .

Result of Action

It has been employed in a sol-gel preparation of nanocrystalline mgo with 18-35 nm particle sizes . This suggests that magnesium methanolate may play a role in the synthesis of nanomaterials.

Action Environment

For instance, the manufacture of magnesium methanolate at an industrial site is a closed process without the likelihood of exposure .

Safety and Hazards

properties

IUPAC Name |

magnesium;methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3O.Mg/c2*1-2;/h2*1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGZYKWWYNQGEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

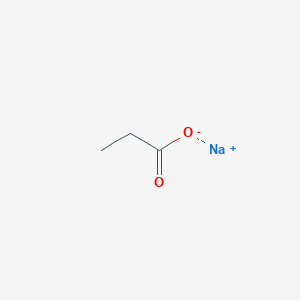

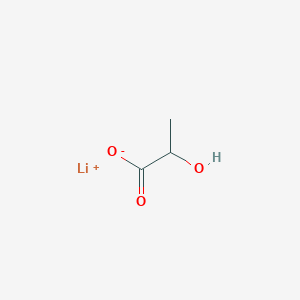

C[O-].C[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6MgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50890493 | |

| Record name | Methanol, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium methoxide | |

CAS RN |

109-88-6 | |

| Record name | Magnesium methoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanol, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium methanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.